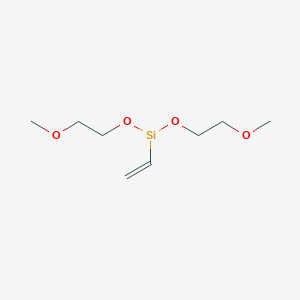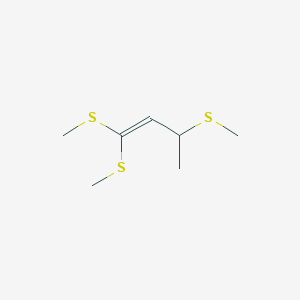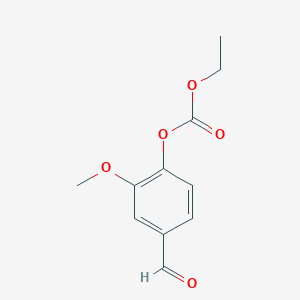
Ethyl vanillyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl vanillyl carbonate is an organic compound derived from vanillin, a primary component of the extract of the vanilla bean. This compound is known for its aromatic properties and is used in various applications, including flavoring, fragrance, and as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl vanillyl carbonate can be synthesized through the reaction of vanillin with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the carbonate ester.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: LiAlH4 and NaBH4 are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted carbonates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl vanillyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties when incorporated into polymer films.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of ethyl vanillyl carbonate involves its interaction with various molecular targets. For instance, in antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell death . The compound’s aromatic structure allows it to interact with biological membranes and proteins, affecting their function.
Similar Compounds:
Vanillin: The parent compound, primarily used for its flavoring properties.
Ethyl vanillin: A synthetic derivative of vanillin with a stronger flavor profile.
Vanillyl alcohol: Another derivative with applications in flavoring and fragrance.
Uniqueness: this compound stands out due to its unique combination of aromatic properties and reactivity, making it a versatile intermediate in organic synthesis and a valuable component in various industrial applications .
Propriétés
| 97692-56-3 | |
Formule moléculaire |
C11H12O5 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
ethyl (4-formyl-2-methoxyphenyl) carbonate |
InChI |
InChI=1S/C11H12O5/c1-3-15-11(13)16-9-5-4-8(7-12)6-10(9)14-2/h4-7H,3H2,1-2H3 |
Clé InChI |
BMQGIGJVGVCXGC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)OC1=C(C=C(C=C1)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



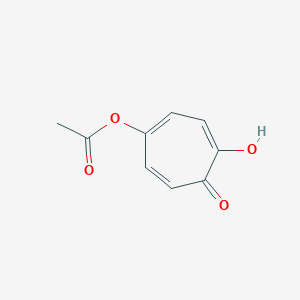
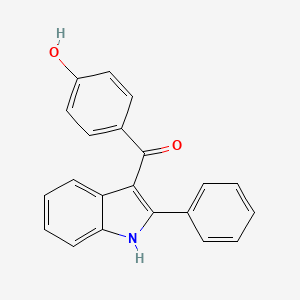
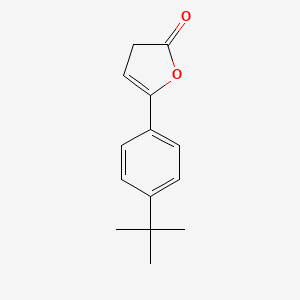
![9-Butyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14336723.png)
